molecular formula C13H11NO2 B6414151 1-[4-(5-hydroxypyridin-2-yl)phenyl]ethanone CAS No. 1261894-83-0

1-[4-(5-hydroxypyridin-2-yl)phenyl]ethanone

Cat. No.: B6414151
CAS No.: 1261894-83-0
M. Wt: 213.23 g/mol
InChI Key: RMKZEZKAMNBCOF-UHFFFAOYSA-N
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Description

1-[4-(5-hydroxypyridin-2-yl)phenyl]ethanone is an organic compound that belongs to the class of phenylpyridines It is characterized by the presence of a hydroxypyridine moiety attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-hydroxypyridin-2-yl)phenyl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxypyridine and 4-bromoacetophenone.

    Coupling Reaction: The key step involves a coupling reaction between 5-hydroxypyridine and 4-bromoacetophenone. This reaction is often facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures (e.g., 100°C) for several hours.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-hydroxypyridin-2-yl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to form an alcohol.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ethanone group may yield an alcohol.

Scientific Research Applications

1-[4-(5-hydroxypyridin-2-yl)phenyl]ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(5-hydroxypyridin-2-yl)phenyl]ethanone involves its interaction with specific molecular targets. The hydroxypyridine moiety can form hydrogen bonds with biological macromolecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(5-hydroxypyridin-2-yl)phenyl]ethanone is unique due to the presence of the hydroxypyridine moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

1-[4-(5-hydroxypyridin-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9(15)10-2-4-11(5-3-10)13-7-6-12(16)8-14-13/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKZEZKAMNBCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692530
Record name 1-[4-(5-Hydroxypyridin-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-83-0
Record name 1-[4-(5-Hydroxy-2-pyridinyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261894-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(5-Hydroxypyridin-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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